1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
The compound 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a structurally unique imidazole derivative. Its core consists of a partially saturated 4,5-dihydroimidazole ring substituted at position 2 with a 4-methylbenzylsulfanyl group and at position 1 with an acetyl moiety.
Propriétés
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-3-5-12(6-4-10)9-17-13-14-7-8-15(13)11(2)16/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKNAGVJORYTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one , often referred to as an imidazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- An imidazole ring
- A sulfanyl group
- A methylphenyl moiety
This structural configuration is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can modulate enzyme activity and receptor signaling pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit varying degrees of antimicrobial activity. The specific compound has demonstrated effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies suggest that the presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .
Anticancer Properties
Recent studies have explored the anticancer potential of imidazole derivatives. In particular, compounds similar to 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Some research highlights the neuroprotective properties of imidazole derivatives. Compounds within this class have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, potentially benefiting conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the imidazole ring or the phenyl groups can lead to significant changes in potency and selectivity. For example:
- Substituting different groups on the phenyl ring can enhance receptor binding affinity.
- Altering the sulfanyl group can impact solubility and bioavailability.
A comprehensive SAR analysis has revealed that specific substitutions can lead to improved selectivity for dopamine receptors, which is particularly relevant for developing treatments for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds structurally similar to 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exhibited significant inhibition zones against E. coli and S. aureus, suggesting a promising avenue for antibiotic development .
Case Study 2: Cancer Cell Line Testing
In a series of assays involving human cancer cell lines (MCF-7 and A375), the compound showed low GI50 values (0.25 to 0.33 µM), indicating potent anticancer activity. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Applications De Recherche Scientifique
Structure and Composition
The molecular formula for 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is . The compound features an imidazole ring, a sulfur atom linked to a methyl group, and a ketone functional group.
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the compound's ability to inhibit bacterial growth by interfering with microbial cell division mechanisms.
- Anticancer Properties : Studies have explored the efficacy of this compound in targeting cancer cells. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the inhibition of specific pathways associated with cell proliferation.
- Antiviral Activity : Emerging research suggests that imidazole derivatives can inhibit viral replication. This compound may interact with viral proteins or host cell receptors, disrupting the virus life cycle.
Biochemical Research
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes that are crucial for various biological pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism.
- Molecular Targeting : The unique structure allows it to bind selectively to certain proteins or receptors, making it a candidate for targeted drug delivery systems.
Material Science
The compound's chemical properties make it suitable for developing new materials with specific functionalities. Its ability to form complexes with metals or other organic molecules can lead to innovative applications in nanotechnology and sensor development.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various imidazole derivatives and tested their cytotoxic effects on cancer cell lines. The results demonstrated that compounds similar to 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several imidazole derivatives against resistant bacterial strains. The study found that compounds incorporating the sulfanyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Case Study 3: Enzyme Inhibition
Research featured in European Journal of Medicinal Chemistry highlighted the enzyme inhibition potential of imidazole derivatives. This study focused on the interaction between these compounds and key metabolic enzymes involved in drug metabolism, showing that they could modulate enzyme activity effectively .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Imidazole Derivatives
Note: Molar mass calculated based on molecular formula.
Key Observations:
- Substituent Effects :
- The 4-methylbenzylsulfanyl group provides moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, the chlorophenyl group in increases electronegativity, which may enhance halogen bonding .
- The acetyl group at position 1 offers a reactive ketone for further derivatization, unlike the methyl or hydroxyphenyl groups in other analogs .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are absent in the evidence, insights can be inferred from analogs:
- Lipophilicity : The 4-methylbenzylsulfanyl group likely increases logP compared to hydroxyl-substituted imidazoles (), favoring passive diffusion across biological membranes .
- Receptor Interactions : The partially saturated dihydroimidazole core may reduce π-π stacking compared to aromatic imidazoles but could improve hydrogen bonding via the NH group in the ring .
- Stability : Thioethers (as in the target compound) are less prone to oxidation than thiols, enhancing stability relative to sulfonyl or sulfonic acid derivatives (e.g., ) .
Crystallographic and Computational Analysis
Key comparisons include:
- Packing Interactions : The 4-methylbenzyl group may induce steric hindrance in crystal lattices, differing from the planar diphenyl groups in .
- Torsional Angles : The dihydroimidazole ring’s saturation could lead to distinct torsional flexibility compared to unsaturated analogs, impacting solid-state stability .
Q & A
Q. What are the recommended synthetic pathways for 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by alkylation with 4-methylbenzyl bromide. Key steps include:
- Purification: Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (ethyl acetate/hexane, 3:7 to 5:5) to isolate the product .
- Purity Validation: Employ HPLC with a C18 column and mobile phase (methanol:buffer pH 4.6, 65:35) to achieve >99% purity, as per pharmacopeial standards .
- Common Contaminants: Monitor for residual solvents (e.g., DMF) via GC-MS and unreacted intermediates via NMR (δ 7.2–7.4 ppm for aryl protons) .
Q. How can crystallographic data resolve ambiguities in the structural assignment of the imidazole-thioether moiety?
Methodological Answer: Single-crystal X-ray diffraction is critical for confirming the stereochemistry of the 4,5-dihydroimidazole ring and the spatial orientation of the sulfanyl group.
- Experimental Setup: Crystals grown via slow evaporation in ethanol at 298 K. Data collected on a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Key Metrics: A final R factor <0.04 and wR factor <0.11 indicate high reliability in bond length (C–C: 1.54–1.56 Å) and angle assignments .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from differences in stereochemical purity or assay conditions.
- Stereochemical Analysis: Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers and test their individual bioactivities .
- Assay Standardization: Adopt a randomized block design with split-split plots to control variables like pH, temperature, and solvent polarity .
- Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., impurity profiles in older synthesis batches) .
Q. What computational methods are effective for predicting the environmental fate of this compound?
Methodological Answer: Use quantum mechanical (QM) and molecular dynamics (MD) simulations to model degradation pathways and partition coefficients.
- QM Workflow: Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates in aqueous environments (half-life estimation) .
- MD Parameters: Simulate interactions with soil organic matter (SOM) using the CHARMM force field to estimate log Kow and bioaccumulation potential .
- Validation: Compare predicted vs. experimental LC-MS/MS data for degradation products (e.g., imidazole ring cleavage intermediates) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer: Design accelerated stability studies using a factorial approach:
- pH Range: Test 1.0–9.0 (HCl/NaOH buffers) at 25°C, 40°C, and 60°C for 30 days .
- Analytical Tools: Monitor degradation via UV-Vis (λmax 270 nm) and LC-HRMS to identify breakdown products (e.g., oxidation of the sulfanyl group to sulfoxide) .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results in cell-based assays?
Methodological Answer: Contradictions may stem from cell line specificity or redox interference.
- Cell Line Validation: Use NCI-60 panel screening to identify sensitivity patterns (e.g., heightened activity in leukemia vs. solid tumor lines) .
- Redox Artifact Mitigation: Include controls with N-acetylcysteine (NAC) to quench reactive oxygen species (ROS) generated by the thioether group .
- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to differentiate on-target vs. off-target effects .
Experimental Design Guidelines
Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics?
Methodological Answer: Adopt a crossover design with Sprague-Dawley rats (n=6/group):
- Dosing: Administer 10 mg/kg orally and intravenously, with blood sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours .
- Bioanalysis: Quantify plasma levels via UPLC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
- Data Modeling: Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, Cmax, and t1/2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
